molecular formula C15H16N2O5S2 B12159993 4-(5-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide

4-(5-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide

Cat. No.: B12159993
M. Wt: 368.4 g/mol
InChI Key: QAZWLPDJVIFPMC-UHFFFAOYSA-N
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Description

4-(5-{(E)-[(1,1-Dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a furan-2-yl moiety substituted with an (E)-configured imino group linked to a 1,1-dioxidotetrahydrothiophen-3-yl ring. The compound’s structure integrates sulfonamide, furan, and tetrahydrothiophene dioxide pharmacophores, which are associated with diverse biological activities, including enzyme inhibition and anti-inflammatory effects . Its stereoelectronic properties are influenced by the sulfone group (electron-withdrawing) and the conjugated imine-furan system, which may enhance binding to biological targets such as acetylcholinesterase (AChE) or carbonic anhydrase (CA) .

Properties

Molecular Formula

C15H16N2O5S2

Molecular Weight

368.4 g/mol

IUPAC Name

4-[5-[(1,1-dioxothiolan-3-yl)iminomethyl]furan-2-yl]benzenesulfonamide

InChI

InChI=1S/C15H16N2O5S2/c16-24(20,21)14-4-1-11(2-5-14)15-6-3-13(22-15)9-17-12-7-8-23(18,19)10-12/h1-6,9,12H,7-8,10H2,(H2,16,20,21)

InChI Key

QAZWLPDJVIFPMC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-(5-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the furan and thiophene rings .

Scientific Research Applications

4-(5-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

4-[5-Aryl-3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides

  • Structure : These compounds feature a pyrazole ring linked to benzenesulfonamide and substituted with thiophene or aryl groups .
  • Biological Activity : Pyrazole derivatives exhibit AChE inhibition (IC50: 12–45 nM) and CA I/II inhibition (Ki: 0.8–3.2 µM) . The tetrahydrothiophene sulfone in the target compound may enhance metabolic stability compared to thiophene-containing analogues.

4-[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

  • Structure : Contains a Schiff base (imine) linkage and oxazole substituent .
  • Key Differences : The target compound’s imine group is conjugated to furan and sulfone-modified tetrahydrothiophene, whereas this analogue uses a dihydroxybenzylidene motif.
  • Properties : Forms metal complexes via the Schiff base, with planar aromatic regions (r.m.s. deviation: 0.0057 Å) . The target compound’s furan-sulfone system may reduce π-π stacking compared to the benzylidene group.

Sulfonamide Derivatives with Furan Substituents

4-{[(E)-(Furan-2-ylmethylidene)hydrazinylidene]-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide

  • Structure : Combines sulfonamide, furan, and thiazole rings .
  • Key Differences : The target compound lacks the thiazole and hydrazine moieties but includes a tetrahydrothiophene sulfone.
  • Physicochemical Data: Property Target Compound Thiazole Derivative Water solubility (pH 7.4) Not reported 0.9 µg/mL Molecular weight ~395 g/mol* 376.5 g/mol *Estimated based on structural formula.

4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide

  • Structure : Pyrazole ring with trifluoromethyl and furan substituents .
  • Key Differences : The trifluoromethyl group enhances lipophilicity, whereas the target compound’s sulfone may improve aqueous solubility.
  • Synthesis : Pyrazole derivatives are synthesized via cyclocondensation, while the target compound likely involves imine formation (e.g., Schiff base reaction) .

Anti-inflammatory and Enzyme-Targeting Analogues

(E)-4-(5-Chloro-4-((thiadiazol-2-yl)imino)methyl-pyrazol-1-yl)benzenesulfonamide

  • Structure : Thiadiazole-linked pyrazole-sulfonamide .
  • Biological Activity : Exhibits anti-inflammatory activity (IC50: <10 µM for COX-2) . The target compound’s tetrahydrothiophene sulfone may confer distinct selectivity due to sulfone’s stronger electron-withdrawing effect compared to thiadiazole.

4-[5-Methyl-3-phenyl-4-isoxazolyl]benzenesulfonamide

  • Structure : Isoxazole-substituted benzenesulfonamide .
  • Key Differences : Isoxazole’s oxygen-nitrogen heterocycle differs electronically from the furan-imine system.

Biological Activity

The compound 4-(5-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a furan ring, a benzenesulfonamide moiety, and a dioxidotetrahydrothiophene unit, contributing to its diverse interactions with biological targets. The unique structural attributes allow it to modulate various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.

Biological Activity Data

Biological ActivityObserved EffectsReference
AnticancerInhibits growth of HeLa cells with IC50 of 62.37 µg/mL
AntibacterialExhibits MIC of 250 µg/mL against pathogenic bacteria
Enzyme InhibitionModulates activity of carbonic anhydrase

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of the compound exhibited significant cytotoxicity against cancer cell lines such as HeLa and HepG2. The most potent derivative showed an IC50 value of 62.37 µg/mL against HeLa cells, indicating a promising lead for further development in cancer therapy .
  • Antimicrobial Efficacy : Research highlighted the compound's antibacterial properties, with a minimum inhibitory concentration (MIC) of 250 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests its potential as an antimicrobial agent .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound could inhibit specific enzymes involved in metabolic processes, which may contribute to its anticancer and antimicrobial effects .

Synthesis and Optimization

The synthesis of 4-(5-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the dioxidotetrahydrothiophene ring.
  • Introduction of the furan and benzenesulfonamide moieties through condensation reactions.

Optimization of reaction conditions is crucial for maximizing yield and purity.

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